molecular formula C21H22N4O3 B12248000 N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide

Cat. No.: B12248000
M. Wt: 378.4 g/mol
InChI Key: AZSAORGNYHJWRI-UHFFFAOYSA-N
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Description

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopenta[c]pyridazin ring, an azetidin ring, and a benzofuran ring, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the cyclopenta[c]pyridazin ring, the azetidin ring, and the benzofuran ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product. Common reagents used in these reactions include various acids, bases, and solvents, as well as catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound could be investigated for its potential therapeutic effects, including its ability to interact with specific molecular targets.

    Industry: It may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-2-(2,4-difluorophenyl)-N-methylacetamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-4-methoxy-N,1-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
  • N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-N-methyl-3,4-dihydro-2H-1-benzopyran-3-carboxamide

Uniqueness

N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-7-methoxy-N-methyl-1-benzofuran-2-carboxamide stands out due to its unique combination of structural features, including the cyclopenta[c]pyridazin ring, azetidin ring, and benzofuran ring. This unique structure may confer specific biological activities and chemical reactivity that differentiate it from similar compounds.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)azetidin-3-yl]-7-methoxy-N-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H22N4O3/c1-24(21(26)18-9-14-6-4-8-17(27-2)20(14)28-18)15-11-25(12-15)19-10-13-5-3-7-16(13)22-23-19/h4,6,8-10,15H,3,5,7,11-12H2,1-2H3

InChI Key

AZSAORGNYHJWRI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CN(C1)C2=NN=C3CCCC3=C2)C(=O)C4=CC5=C(O4)C(=CC=C5)OC

Origin of Product

United States

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